molecular formula C18H17NO3 B2380774 3-(3-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 478260-02-5

3-(3-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No. B2380774
CAS RN: 478260-02-5
M. Wt: 295.338
InChI Key: PKQAUOKQVRHJGS-UHFFFAOYSA-N
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Description

3-(3-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, also known as MPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. MPPA is a synthetic compound that belongs to the family of isoindolinone derivatives.

Scientific Research Applications

Synthesis and Characterization

  • A study conducted by Csende, Jekő, and Porkoláb (2011) describes a solvent-free synthesis of a similar compound, highlighting its structural confirmation through various spectral data analyses (Csende, Jekő, & Porkoláb, 2011).

Pharmacological Activities

  • The compound has been associated with a range of biological activities. These include anti-inflammatory, antiarrhythmic, nootropic, anxiolytic and sedative, diuretic and antihypertensive activities. Also, it shows potent receptor antagonist, antispasmodic, antinociceptive, and hypnotic activity. This was highlighted in the study by Csende, Jekő, and Porkoláb (2011) (Csende, Jekő, & Porkoláb, 2011).

Chemical Applications

  • Milen et al. (2016) described a practical and efficient synthesis process of related compounds, emphasizing their potential in various chemical applications (Milen et al., 2016).

Anti-Inflammatory Effects

  • A 2021 study by Ren et al. found modest inhibitory activities against LPS-induced NO production in macrophage cells for compounds structurally similar to "3-(3-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid" (Ren et al., 2021).

properties

IUPAC Name

3-(3-methylphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12-5-4-7-13(9-12)16(10-17(20)21)19-11-14-6-2-3-8-15(14)18(19)22/h2-9,16H,10-11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQAUOKQVRHJGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CC(=O)O)N2CC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

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